1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
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Overview
Description
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is a chemical compound with a unique structure that combines an aminomethyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride typically involves the reaction of 3-aminomethylbenzene with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the chloro group, which may affect its reactivity and interactions.
1-(3-Aminomethyl-phenyl)-2-(4-methyl-phenyl)-ethanone hydrochloride: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
1187928-97-7 |
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Molecular Formula |
C15H15Cl2NO |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
InChI Key |
AYBXAEBJIDREPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
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